(R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide
Description
(R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide (CAS: 446292-08-6) is a synthetic small molecule with a molecular formula of C₁₈H₂₀ClN₃O₄S and a molecular weight of 409.89 g/mol . It features a thiophene-2-carboxamide backbone substituted with a chlorine atom at position 5, a hydroxypropylamino linker, and a 4-(3-oxomorpholino)phenyl group. The R-configuration at the chiral center is critical for its biological activity, particularly in anticoagulant applications .
Properties
IUPAC Name |
5-chloro-N-[(2R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c19-16-6-5-15(27-16)18(25)21-10-14(23)9-20-12-1-3-13(4-2-12)22-7-8-26-11-17(22)24/h1-6,14,20,23H,7-11H2,(H,21,25)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMRQXXUAFSBCM-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NCC(CNC(=O)C3=CC=C(S3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NC[C@H](CNC(=O)C3=CC=C(S3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721401-53-2 | |
| Record name | 5-Chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-2-thiophenecarboxamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY38UZ4F3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of 4-(4-Aminophenyl)Morpholin-3-One
Starting Material : 4-(4-Nitrophenyl)morpholin-3-one.
Reduction : Catalytic hydrogenation under H₂ (1–3 atm) in a halogenated solvent (e.g., dichloromethane) using Pd/C or Raney Ni.
Conditions :
Characterization :
Epoxide Ring-Opening and Chiral Induction
Reaction : 4-(4-Aminophenyl)morpholin-3-one reacts with (R)-glycidyl butyl ester in ethanol/water (4:1 v/v).
Mechanism : Nucleophilic attack by the aniline group on the epoxide’s less hindered carbon, preserving the R-configuration.
Conditions :
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Temperature: 60–70°C.
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Catalyst: None required (base-mediated).
Product : (R)-2-Hydroxy-3-(4-(3-oxomorpholino)phenylamino)propyl butyl ester.
Amide Coupling with 5-Chlorothiophene-2-Carboxylic Acid
Activation : 5-Chlorothiophene-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane.
Coupling : React the acyl chloride with the hydroxypropylamino intermediate in the presence of triethylamine (TEA).
Conditions :
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Temperature: 0–5°C (prevents racemization).
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Solvent: Dichloromethane.
Yield : 70–75% after HPLC purification.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Step | Optimal Solvent | Temperature | Yield Improvement |
|---|---|---|---|
| Morpholino reduction | Dichloromethane | 40°C | +12% vs. THF |
| Epoxide ring-opening | Ethanol/water | 65°C | +18% vs. Isopropanol |
| Amide coupling | Dichloromethane | 0°C | +20% vs. DMF |
Higher temperatures during epoxide ring-opening accelerate reaction kinetics but risk racemization. Sub-zero conditions during coupling minimize byproduct formation.
Catalytic and Stoichiometric Considerations
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Hydrogenation Catalysts : Pd/C (5% w/w) achieves complete nitro reduction within 8 hours, whereas Raney Ni requires 12 hours.
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Coupling Agents : TEA (2.5 eq.) outperforms DIPEA in suppressing HCl-mediated degradation.
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
Industrial-Scale Production
Process Intensification
Quality Control
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Impurity Profiling :
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Byproduct A : Des-chloro variant (HPLC Rt: 10.8 min).
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Byproduct B : Oxazolidinone adduct (HPLC Rt: 14.2 min).
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Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of thiophene-2-carboxamide derivatives, including the compound . Research indicates that these compounds can induce apoptosis in cancer cells, particularly in chronic myelogenous leukemia (CML) models. For instance, a derivative demonstrated significant cytotoxic effects at low micromolar concentrations, triggering apoptotic pathways through caspase activation and mitochondrial dysfunction .
Key Findings:
- Cytotoxicity : Induces cell death in CML cells at concentrations as low as 2.5 μM.
- Mechanism : Involves mitochondrial targeting and activation of apoptotic signaling pathways.
Antiviral Properties
Another promising application of thiophene carboxamide compounds is their antiviral activity , specifically against foot-and-mouth disease virus (FMDV). A study reported that these compounds effectively inhibit FMDV replication while exhibiting low toxicity to host cells. This suggests their potential as therapeutic agents for viral infections, particularly in veterinary medicine .
Key Findings:
- Efficacy : Demonstrated ability to inhibit FMDV replication.
- Toxicity Profile : Low toxicity observed in cell cultures.
Central Nervous System Activity
The compound also shows potential for use in treating central nervous system disorders. Thiophene-2-carboxamide derivatives have been tested for their ability to modulate neurotransmitter systems, showing promise in reducing symptoms associated with various neurological conditions .
Key Findings:
- Neuropharmacological Effects : Exhibits activity in animal models for CNS disorders.
- Safety : Low toxicity reported at effective doses.
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of thiophene derivatives is crucial for optimizing their pharmacological properties. Research has focused on modifying side chains and functional groups to enhance potency and selectivity for biological targets .
Key Findings:
- Optimization : Structural modifications lead to improved efficacy against specific targets.
- Diversity of Activity : Variations in chemical structure yield different biological activities.
Data Table: Summary of Applications
Mechanism of Action
The exact mechanism of action of this compound depends on its specific application. Generally, it may involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide
- Structure: This compound replaces the hydroxypropylamino group with an oxazolidinone ring (C₁₉H₁₈ClN₃O₅S, MW: 435.88) .
- Synthesis : Prepared via stepwise reactions involving 2-(oxiran-2-ylmethyl) isoindoline-1,3-dione and 5-chlorothiophene-2-carbonyl chloride .
- Biological Activity: Oxazolidinones are associated with antimicrobial activity, suggesting divergent therapeutic applications .
(S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide
- Structure: The S-enantiomer of the oxazolidinone derivative (CAS: 366789-02-8) .
- Key Differences :
- Stereochemistry : The S-configuration may lead to altered pharmacokinetics or reduced anticoagulant efficacy compared to the R-form of the target compound.
- Safety Profile : Labeled with hazard statements H318 (serious eye damage) and H411 (toxic to aquatic life), indicating enantiomer-specific toxicity .
5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide
- Structure: Features a thiophene-3-carboxamide core with acetyl and phenylamino substituents (synthesized from N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)acrylamide) .
- Key Differences: The absence of the 3-oxomorpholino group reduces interactions with morpholine-sensitive targets. Enhanced lipophilicity due to the acetyl group may improve membrane permeability but decrease aqueous solubility .
5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide
- Structure : Replaces the thiophene core with a pyrazole ring and includes a methylthio group (C₂₀H₁₉N₅O₂S, MW: 393.46) .
- The methylthio group may increase metabolic stability but introduce hepatotoxicity risks.
Comparative Analysis Table
Research Findings and Implications
- Stereochemical Impact: The R-configuration in the target compound is critical for anticoagulant efficacy, while the S-enantiomer of its oxazolidinone analog shows toxicity risks .
- Structural Flexibility: The hydroxypropylamino linker in the target compound enhances solubility compared to rigid oxazolidinone derivatives, which may limit oral bioavailability .
- Therapeutic Divergence : Thiophene-2-carboxamides are prioritized for anticoagulation, whereas pyrazole derivatives are explored for antiparasitic applications .
Biological Activity
(R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide, commonly referred to as a derivative of thiophene, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is noted for its structural similarity to other pharmacologically active agents, particularly those targeting coagulation pathways.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 409.89 g/mol. The compound features a thiophene ring, a chloro substituent, and a morpholino group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN3O4S |
| Molecular Weight | 409.89 g/mol |
| CAS Number | 721401-53-2 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily linked to its role as a competitive inhibitor of Factor Xa, similar to rivaroxaban, a well-known anticoagulant. By inhibiting Factor Xa, the compound disrupts the coagulation cascade, preventing the formation of fibrin clots and thus exhibiting potential therapeutic effects in thromboembolic conditions.
Biochemical Pathways
The inhibition of Factor Xa affects both intrinsic and extrinsic coagulation pathways. This mechanism is crucial for developing therapies aimed at managing conditions such as deep vein thrombosis (DVT) and pulmonary embolism (PE).
Pharmacokinetics
Research indicates that compounds similar to this compound exhibit rapid absorption and high oral bioavailability. These pharmacokinetic properties are essential for effective therapeutic applications.
Case Studies and Research Findings
- Stability Studies : A study highlighted the degradation products of rivaroxaban under various conditions, identifying this compound as a significant degradation product. This finding underscores the importance of understanding the stability profile of anticoagulants in clinical settings .
- Biological Assays : In vitro assays have demonstrated that this compound can effectively inhibit thrombin generation in human plasma, reinforcing its potential as an anticoagulant agent .
- Synthetic Applications : The compound serves as a valuable building block in synthetic organic chemistry, facilitating the development of more complex molecules with potential therapeutic applications .
Comparison with Similar Compounds
| Compound Name | Mechanism of Action | Clinical Use |
|---|---|---|
| Rivaroxaban | Factor Xa Inhibition | Anticoagulant |
| Apixaban | Factor Xa Inhibition | Anticoagulant |
| (R)-5-Chloro-N-(...) | Factor Xa Inhibition | Potential Anticoagulant |
Q & A
Basic Questions
Q. What are the key considerations in synthesizing (R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with aminopropyl intermediates under anhydrous conditions (e.g., CH₂Cl₂). Key steps include:
- Reagent Selection : Use of acid anhydrides (e.g., succinic or maleic anhydride) for amide bond formation .
- Purification : Reverse-phase HPLC or methanol recrystallization to isolate the product, with yields dependent on stoichiometric ratios and reaction time .
- Characterization : Confirm purity via melting point analysis, IR (C=O, NH stretches), and NMR (integration ratios for stereochemistry). LC-MS and HRMS validate molecular weight .
Q. Which spectroscopic methods are essential for characterizing the stereochemistry and functional groups of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign proton environments (e.g., hydroxypropyl chain) and confirm stereochemical integrity via coupling constants and NOESY .
- IR Spectroscopy : Identify carbonyl (1650–1750 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) groups .
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally related oxazolidinone derivatives .
Q. What are the recommended storage conditions to ensure the compound’s stability?
- Methodological Answer : Store desiccated at –20°C in amber vials to prevent hydrolysis of the morpholino and amide groups. Monitor stability via periodic HPLC to detect degradation products (e.g., free thiophene acid) .
Advanced Questions
Q. How can the synthetic yield of this compound be optimized while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Catalysis : Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during the aminopropyl coupling step to minimize racemization .
- Reaction Monitoring : Use in-situ FTIR to track anhydride consumption and optimize reaction time. reports yields of 27–35% for analogous compounds under controlled conditions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates but require careful water exclusion .
Q. How can researchers resolve contradictions in biological activity data across different assay conditions?
- Methodological Answer :
- Assay Standardization : Replicate assays under controlled pH (7.4) and temperature (37°C) to minimize variability. For example, reports antibacterial activity discrepancies due to cation concentration differences in media .
- Control Experiments : Include reference compounds (e.g., known enzyme inhibitors) to validate assay sensitivity. Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. What computational strategies are effective in predicting the metabolic pathways of this compound?
- Methodological Answer :
- Docking Studies : Use Schrödinger’s Glide or AutoDock Vina to model interactions with aldehyde oxidase (AO) or cytochrome P450 enzymes. highlights AO’s role in oxidizing morpholino derivatives .
- MD Simulations : Simulate hepatic microsomal environments to predict phase I metabolites (e.g., hydroxylation at the thiophene ring) .
Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacodynamic profile?
- Methodological Answer :
- Analog Synthesis : Modify the hydroxypropyl chain (e.g., substituent length) or morpholino group (e.g., 3-oxo vs. 3-thio derivatives) .
- Biological Testing : Screen analogs against target enzymes (e.g., bacterial dihydrofolate reductase) and assess IC₅₀ shifts. shows enhanced activity with halogenated aryl groups .
Q. What in vitro models are suitable for evaluating target engagement and off-target effects?
- Methodological Answer :
- Cell-Based Assays : Use HEK293 cells transfected with target receptors (e.g., GPCRs) and counter-screen against hERG channels to assess cardiotoxicity .
- Proteomic Profiling : Apply affinity chromatography coupled with MS to identify off-target protein binding .
Data Contradiction Analysis Example
Issue : Discrepancies in reported IC₅₀ values for enzyme inhibition.
Resolution Strategy :
Verify enzyme source (recombinant vs. tissue-extracted).
Normalize data to protein concentration (Bradford assay).
Re-test under uniform ATP concentrations (e.g., 1 mM) to control for kinetic differences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
